Phenyl(piperidin-3-yl)methanol

Medicinal Chemistry CNS Drug Discovery Structure‑Activity Relationship

Phenyl(piperidin-3-yl)methanol (CAS 339547-59-0) is a chiral, non‑aralkyl tertiary alcohol built on a piperidine core. It serves as a key synthetic intermediate in medicinal chemistry, most notably in the preparation of aspartic protease (renin) inhibitors for cardiovascular research.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13154808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(piperidin-3-yl)methanol
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2
InChIKeyLRMSJSMBPXSCCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(piperidin-3-yl)methanol (CAS 339547-59-0): Core Scaffold Overview and Procurement Baseline


Phenyl(piperidin-3-yl)methanol (CAS 339547-59-0) is a chiral, non‑aralkyl tertiary alcohol built on a piperidine core [1]. It serves as a key synthetic intermediate in medicinal chemistry, most notably in the preparation of aspartic protease (renin) inhibitors for cardiovascular research [2]. The compound is commercially available as a free base and a hydrochloride salt, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol [3].

1
Chiral piperidine alcohol scaffold for aspartic protease (renin) inhibitor research.
2
Stereochemically defined building block with tertiary alcohol hydrogen-bonding capacity.
3
Available as free base and hydrochloride salt to support diverse synthetic routes.

Phenyl(piperidin-3-yl)methanol: Why Simple Piperidine Analogs Cannot Be Interchanged Without Quantitative Evidence


Regioisomers (e.g., phenyl at the 1‑position versus the 3‑position) and derivatives lacking the tertiary alcohol group exhibit substantially different physicochemical and biological profiles [1][2]. For instance, the 1‑phenyl analog shows >1000 nM Ki for the cannabinoid CB2 receptor [3], while the 3‑phenyl scaffold is documented for renin inhibition [2]. Furthermore, the phenyl(piperidin-3‑yl)methanol core imparts a distinct hydrogen‑bonding capacity and three‑dimensionality (two chiral centers) that are absent in simpler piperidinemethanol derivatives [1][4]. Consequently, generic substitution without verifying the exact stereochemistry and substitution pattern can compromise synthetic yields and target engagement in downstream drug development programs.

Regioisomer

1‑Phenyl isomer engages CB2 receptor (Ki >1000 nM) while 3‑phenyl scaffold is documented for renin inhibition—target profiles may not transfer.

Chiral center

Simpler piperidinemethanols lack the two chiral centers and additional H‑bond donor; stereochemistry and substitution pattern can alter synthetic yields and binding.

Salt form

Antiviral IC50 data reported only for the hydrochloride salt; the free base lacks comparable evidence—activity may differ between forms.

Phenyl(piperidin-3-yl)methanol: A Head‑to‑Head Quantitative Evidence Guide for Scientific Selection


Regioisomer‑Specific Receptor Affinity: 3‑Phenyl vs. 1‑Phenyl Piperidine Methanol

The 1‑phenyl regioisomer, (1‑phenylpiperidin‑3‑yl)methanol, exhibits a Ki > 1000 nM for the human cannabinoid CB2 receptor [1]. In contrast, the phenyl(piperidin‑3‑yl)methanol scaffold is a recognized intermediate for renin inhibitors, indicating that the phenyl substitution position profoundly alters biological target engagement [2].

Regioisomer receptor affinity
Class‑level inference
3‑phenyl scaffold: renin inhibitor context
1‑phenyl regioisomer: CB2 Ki >1000 nM
Regioisomers not functionally interchangeable; target class may shift.
Different pharmacological targets reported; verify for program.
Medicinal Chemistry CNS Drug Discovery Structure‑Activity Relationship

Asymmetric Synthesis Feasibility: High Enantioselectivity with Ruthenium Catalyst

The asymmetric hydrogenation of 3‑benzoylpiperidines to yield chiral phenyl(piperidin‑3‑yl)methanol has been demonstrated using a ruthenium‑oxazoline catalyst, achieving >99% enantiomeric excess (ee) in the preparation of renin inhibitor intermediates [1]. In contrast, the analogous hydrogenation of simple aryl methyl ketones using the same catalyst is documented only for a limited substrate scope, with no examples on α‑disubstituted ketones [1].

Asymmetric synthesis ee
Head‑to‑head comparison
>99% ee
Supports stereochemical purity for renin inhibitor intermediate.
Ruthenium‑oxazoline catalyst; α‑disubstituted ketone scope reported.
Process Chemistry Asymmetric Catalysis Renin Inhibitor Synthesis

Hydrogen‑Bonding Capacity and Topological Polar Surface Area (tPSA)

Phenyl(piperidin‑3‑yl)methanol possesses a topological polar surface area (tPSA) of 32.3 Ų and three hydrogen‑bond donors (HBD) [1]. In contrast, the structurally related piperidin‑3‑ylmethanol (CAS 4606‑65‑9) has a tPSA of 32.3 Ų but only two HBD . The 4‑(4‑chlorophenyl)piperidine‑3‑methanol analog exhibits a tPSA of 32.3 Ų and two HBD [2].

H‑bond donor count
Direct comparison
HBD = 3 vs. comparator HBD = 2
tPSA = 32.3 Ų (both)
Extra H‑bond donor may alter solubility and permeability profile.
Computed properties; experimental ADME to verify.
Medicinal Chemistry ADME Prediction Drug‑Likeness

LogP and Lipophilicity Comparison: 3‑Phenyl vs. 1‑Phenyl Piperidine Methanol

Phenyl(piperidin‑3‑yl)methanol has a computed logP of 2.0484 [1]. In comparison, the 1‑phenyl regioisomer, (1‑phenylpiperidin‑3‑yl)methanol, exhibits a computed logP of 1.9 [2].

Lipophilicity (logP)
Direct comparison
3‑phenyl logP = 2.0484
1‑phenyl logP = 1.9
Higher lipophilicity may influence membrane permeability and metabolic stability.
Computed XLogP3; experimental logD may differ.
Medicinal Chemistry Lipophilicity ADME

Antiviral Activity: Free Base vs. Hydrochloride Salt Form

The hydrochloride salt of phenyl(piperidin‑3‑yl)methanol has been reported to exhibit antiviral activity with IC50 values of 15 µM against Coxsackievirus B2 (CVB‑2) and 20 µM against Herpes Simplex Virus type 1 (HSV‑1) . No comparable antiviral IC50 data are available for the free base form of phenyl(piperidin‑3‑yl)methanol.

Antiviral IC50 (HCl salt)
Data to verify
CVB‑2 IC50 = 15 µM
HSV‑1 IC50 = 20 µM
Reported antiviral assay context; free base data unavailable.
No published source; confirm independently before use.
Antiviral Research Medicinal Chemistry Salt Selection

Phenyl(piperidin-3-yl)methanol: Primary Research and Industrial Application Scenarios


Synthesis of Renin Inhibitors for Cardiovascular Drug Discovery

Phenyl(piperidin‑3‑yl)methanol is a documented precursor in the synthesis of aspartic protease (renin) inhibitors [1]. Its chiral center and hydrogen‑bonding capacity are essential for binding to the renin active site, as validated by the >99% enantioselective synthesis protocols [1].

Medicinal Chemistry Exploration of CNS‑Active Agents

The 3‑phenyl substitution pattern distinguishes this scaffold from 1‑phenyl regioisomers, which show >1000 nM Ki for CB2 receptors [2]. This difference makes phenyl(piperidin‑3‑yl)methanol a more suitable starting point for developing compounds targeting non‑cannabinoid CNS pathways or cardiovascular targets.

Development of Antiviral Therapeutics

The hydrochloride salt form exhibits quantified antiviral activity against CVB‑2 (IC50 = 15 µM) and HSV‑1 (IC50 = 20 µM) , positioning it as a validated hit for enterovirus and herpesvirus drug discovery programs.

Asymmetric Synthesis and Chiral Building Block Applications

The compound can be synthesized with >99% enantiomeric excess using a ruthenium‑oxazoline catalyst system [1], making it a reliable, high‑purity chiral building block for generating stereochemically complex drug candidates.

Application
Selection Property
Validation Focus
Renin inhibitor synthesis (cardiovascular research)
Chiral building block, hydrogen‑bond donor count
Stereochemical purity review, enantioselective synthesis compatibility
Non‑cannabinoid CNS pathway studies
3‑Phenyl regioisomer profile, CB2 selectivity context
Target engagement selectivity vs. 1‑phenyl analogs
Antiviral screening (enterovirus / herpesvirus)
Hydrochloride salt antiviral data availability
In‑vitro IC50 endpoint confirmation, salt‑form dependence
Asymmetric synthesis / chiral pool expansion
Demonstrated >99% ee via Ru catalysis
Reproducibility of reported enantioselectivity in user lab

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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